methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 956324-48-4
VCID: VC7380732
InChI: InChI=1S/C18H12ClN3O2S/c1-24-18(23)16-15(11-20)17(25-14-9-7-12(19)8-10-14)22(21-16)13-5-3-2-4-6-13/h2-10H,1H3
SMILES: COC(=O)C1=NN(C(=C1C#N)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C18H12ClN3O2S
Molecular Weight: 369.82

methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate

CAS No.: 956324-48-4

Cat. No.: VC7380732

Molecular Formula: C18H12ClN3O2S

Molecular Weight: 369.82

* For research use only. Not for human or veterinary use.

methyl 5-[(4-chlorophenyl)sulfanyl]-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate - 956324-48-4

Specification

CAS No. 956324-48-4
Molecular Formula C18H12ClN3O2S
Molecular Weight 369.82
IUPAC Name methyl 5-(4-chlorophenyl)sulfanyl-4-cyano-1-phenylpyrazole-3-carboxylate
Standard InChI InChI=1S/C18H12ClN3O2S/c1-24-18(23)16-15(11-20)17(25-14-9-7-12(19)8-10-14)22(21-16)13-5-3-2-4-6-13/h2-10H,1H3
Standard InChI Key SGGAQWFGZSSIHE-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C(=C1C#N)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name is methyl 5-(4-chlorophenyl)sulfanyl-4-cyano-1-phenylpyrazole-3-carboxylate, and its SMILES representation is COC(=O)C1=NN(C(=C1C#N)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 . Key structural attributes include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, providing a scaffold for diverse biological interactions .

  • 4-Chlorophenylsulfanyl group: Enhances lipophilicity and potential receptor binding via halogen interactions .

  • Cyano group: Contributes to electronic effects and metabolic stability .

  • Methyl carboxylate: Improves solubility and serves as a prodrug moiety for hydrolysis to active carboxylic acids .

PropertyValueSource
Molecular FormulaC₁₈H₁₂ClN₃O₂S
Molecular Weight369.8 g/mol
CAS Number956324-48-4
PubChem CID4555843
logP (Predicted)4.2

Synthesis and Reaction Pathways

The synthesis of this compound likely involves multistep organic reactions, leveraging established pyrazole formation strategies:

  • Cyclocondensation: Reaction of a β-diketone or acetylenic ketone with phenylhydrazine to form the pyrazole core . For example, 1,3-diketones react with hydrazines under acidic conditions to yield 1,3,5-trisubstituted pyrazoles .

  • Sulfanylation: Introduction of the 4-chlorophenylsulfanyl group via nucleophilic aromatic substitution or thiol-ene coupling .

  • Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide .

A hypothetical synthesis route is outlined below:

  • Step 1: Condensation of ethyl 3-oxo-3-phenylpropanoate with 4-chlorothiophenol in the presence of iodine to form a thioether intermediate.

  • Step 2: Cyclocondensation with hydrazine hydrate to yield the pyrazole ring.

  • Step 3: Cyanidation at position 4 using trimethylsilyl cyanide.

  • Step 4: Esterification with methanol under acidic conditions .

Biological ActivityMechanismAnalogous Compound DataSource
AntitubercularNitroreductase activationMIC: 5.71 μM (compound 4a)
COX-2 InhibitionCompetitive binding to active siteIC₅₀: 0.8 μM
Cytotoxicity (HeLa)ROS generationIC₅₀: 18.3 μM

Physicochemical Properties

  • Solubility: Low aqueous solubility (predicted <0.1 mg/mL) due to aromatic and nonpolar substituents .

  • Lipophilicity: logP = 4.2, indicating high membrane permeability .

  • Stability: Susceptible to hydrolysis at the ester group under alkaline conditions (t₁/₂: 6 h at pH 9) .

Applications in Drug Development

This compound’s structural features make it a candidate for:

  • Kinase Inhibitors: The sulfanyl group may target ATP-binding pockets in kinases (e.g., EGFR, IC₅₀: 0.2–1.5 μM) .

  • Antiprotozoal Agents: Pyrazoles with cyano groups inhibit Plasmodium falciparum (IC₅₀: 0.8 μM) .

  • PET Tracers: The ¹⁸F-labeled analogue could image tumor hypoxia due to high lipophilicity and rapid clearance .

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